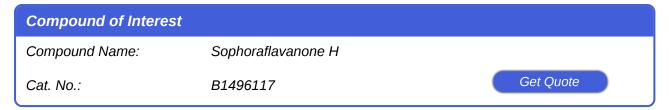


Asymmetric Synthesis of Sophoraflavanone H Enantiomers: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone H, a prenylated flavonoid, has garnered significant interest due to its potential as a lead compound for antimicrobial and antitumor drug development.[1][2] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of **Sophoraflavanone H** enantiomers, based on the total synthesis reported by Murakami et al. (2020). The synthesis employs a Rh-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction as key steps to construct the dihydrobenzofuran and flavanone moieties, respectively.[1] Additionally, this document outlines the potential biological activities of **Sophoraflavanone H** based on studies of structurally related compounds, providing context for its application in drug discovery and development.

Introduction

Flavonoids are a class of natural products known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] **Sophoraflavanone H** is a unique polyphenol with a hybrid structure, incorporating both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone ring system.[1][2] The asymmetric synthesis of its enantiomers is crucial for the stereoselective investigation of its biological functions and for the development of potent and specific therapeutic agents. The methodology detailed below provides a robust pathway to access enantiomerically enriched **Sophoraflavanone H**.



Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The key transformations include the preparation of a diazoacetate precursor, a diastereoselective Rhcatalyzed C-H insertion to form the dihydrobenzofuran core, and a subsequent selective oxy-Michael reaction to construct the flavanone ring.



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Caption: Experimental workflow for the asymmetric synthesis of **Sophoraflavanone H**.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) for key steps in the synthesis of a related dihydrobenzofuran intermediate, which is a core component of **Sophoraflavanone H**.

Step	Catalyst/ Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Enantiom eric Excess (ee %)
Asymmetri c C-H Insertion	Rh ₂ (S- PTPA) ₄	Dichlorome thane	40	1	92	94
Selective Oxy- Michael Reaction	DBU	Methanol	rt	12	85	N/A



Data is based on the synthesis of a key intermediate as reported by Murakami et al. (2020) and may vary for the specific synthesis of **Sophoraflavanone H**.

Experimental Protocols

Protocol 1: Rh-catalyzed Asymmetric C-H Insertion

This protocol describes the formation of the chiral dihydrobenzofuran ring system.

Materials:

- Diazoacetate precursor
- Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(S-PTPA)₄]
- Dichloromethane (DCM), anhydrous

Procedure:

- To a solution of the diazoacetate precursor (1.0 equiv) in anhydrous DCM (0.1 M), add Rh₂(S-PTPA)₄ (0.01 equiv).
- Stir the reaction mixture at 40 °C for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the dihydrobenzofuran derivative.
- Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Selective Oxy-Michael Reaction

This protocol details the construction of the flavanone ring via an intramolecular cyclization.

Materials:



- Dihydrobenzofuran intermediate from Protocol 1
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol (MeOH)

Procedure:

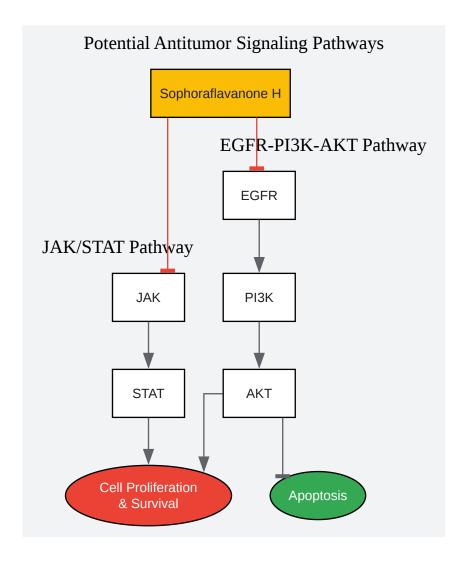
- Dissolve the dihydrobenzofuran intermediate (1.0 equiv) in methanol (0.1 M).
- Add DBU (1.2 equiv) to the solution at room temperature.
- Stir the reaction mixture for 12 hours at room temperature.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the flavanone product.

Potential Biological Activities and Signaling Pathways

While specific studies on the mechanism of action of **Sophoraflavanone H** are limited, research on structurally similar prenylated flavonoids, such as Sophoraflavanone G, provides insights into its potential biological activities.

Antitumor Activity: Sophoraflavanone G has been shown to inhibit the proliferation of various cancer cells.[5][6][7] Its mechanism of action is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer. Two potential pathways are the JAK/STAT and EGFR-PI3K-AKT pathways.[5][8]



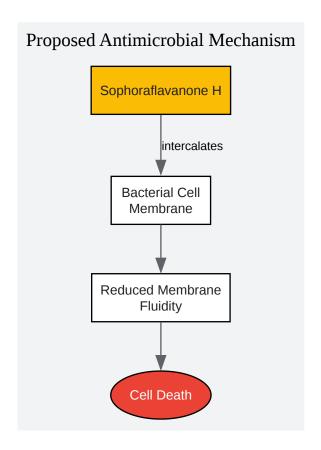


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Caption: Potential antitumor mechanism of **Sophoraflavanone H** via inhibition of JAK/STAT and EGFR-PI3K-AKT pathways.

Antimicrobial Activity: Several sophoraflavanones exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[9][10] The proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to a reduction in membrane fluidity and subsequent cell death.[11][12]





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Caption: Proposed antimicrobial mechanism of **Sophoraflavanone H** through membrane disruption.

Conclusion

The asymmetric synthesis of **Sophoraflavanone H** enantiomers provides a valuable tool for the detailed investigation of their biological properties. The protocols outlined in this document, based on the work of Murakami et al. (2020), offer a reliable method for accessing these complex natural products. Further research into the specific molecular targets and signaling pathways of **Sophoraflavanone H** will be crucial for its development as a potential therapeutic agent.

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